1,1',3,3'-tetrabutyloctahydro-5H,5'H-5,5'-bi[1,3]dioxolo[4,5-c][1,2,5]thiadiazole 2,2,2',2'-tetraoxide
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Overview
Description
1,1’,3,3’-tetrabutyloctahydro-5H,5’H-5,5’-bi[1,3]dioxolo[4,5-c][1,2,5]thiadiazole 2,2,2’,2’-tetraoxide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a bicyclic framework with dioxolane and thiadiazole rings, making it an interesting subject for research in organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,3,3’-tetrabutyloctahydro-5H,5’H-5,5’-bi[1,3]dioxolo[4,5-c][1,2,5]thiadiazole 2,2,2’,2’-tetraoxide typically involves multi-step organic reactions. The starting materials often include butyl-substituted dioxolane and thiadiazole derivatives. The reaction conditions usually require controlled temperatures and the presence of specific catalysts to facilitate the formation of the desired bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of advanced reactors and purification systems ensures high yield and purity of the final product. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
1,1’,3,3’-tetrabutyloctahydro-5H,5’H-5,5’-bi[1,3]dioxolo[4,5-c][1,2,5]thiadiazole 2,2,2’,2’-tetraoxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the dioxolane or thiadiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine-functionalized compounds.
Scientific Research Applications
1,1’,3,3’-tetrabutyloctahydro-5H,5’H-5,5’-bi[1,3]dioxolo[4,5-c][1,2,5]thiadiazole 2,2,2’,2’-tetraoxide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1,1’,3,3’-tetrabutyloctahydro-5H,5’H-5,5’-bi[1,3]dioxolo[4,5-c][1,2,5]thiadiazole 2,2,2’,2’-tetraoxide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 1,1’,3,3’-tetramethyloctahydro-5H,5’H-5,5’-bi[1,3]dioxolo[4,5-c][1,2,5]thiadiazole 2,2,2’,2’-tetraoxide
- 4,4’-dinitro-1H,1’H-[3,3’-bipyrazole]-5,5’-diamine
Uniqueness
Compared to similar compounds, 1,1’,3,3’-tetrabutyloctahydro-5H,5’H-5,5’-bi[1,3]dioxolo[4,5-c][1,2,5]thiadiazole 2,2,2’,2’-tetraoxide stands out due to its butyl substitutions, which enhance its solubility and reactivity. Its bicyclic structure also provides unique steric and electronic properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C22H42N4O8S2 |
---|---|
Molecular Weight |
554.7 g/mol |
IUPAC Name |
1,3-dibutyl-5-(1,3-dibutyl-2,2-dioxo-3a,6a-dihydro-[1,3]dioxolo[4,5-c][1,2,5]thiadiazol-5-yl)-3a,6a-dihydro-[1,3]dioxolo[4,5-c][1,2,5]thiadiazole 2,2-dioxide |
InChI |
InChI=1S/C22H42N4O8S2/c1-5-9-13-23-17-18(24(14-10-6-2)35(23,27)28)32-21(31-17)22-33-19-20(34-22)26(16-12-8-4)36(29,30)25(19)15-11-7-3/h17-22H,5-16H2,1-4H3 |
InChI Key |
RHDVHUPVZSQBQH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2C(N(S1(=O)=O)CCCC)OC(O2)C3OC4C(O3)N(S(=O)(=O)N4CCCC)CCCC |
Origin of Product |
United States |
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